Cas no 2228020-07-1 (rac-(1R,2S)-2-(oxiran-2-yl)methylcycloheptan-1-ol)

rac-(1R,2S)-2-(oxiran-2-yl)methylcycloheptan-1-ol 化学的及び物理的性質
名前と識別子
-
- rac-(1R,2S)-2-(oxiran-2-yl)methylcycloheptan-1-ol
- rac-(1R,2S)-2-[(oxiran-2-yl)methyl]cycloheptan-1-ol
- EN300-1636576
- 2228020-07-1
-
- インチ: 1S/C10H18O2/c11-10-5-3-1-2-4-8(10)6-9-7-12-9/h8-11H,1-7H2/t8-,9?,10+/m0/s1
- InChIKey: GTOFBIYBVRIFCX-DJBFQZMMSA-N
- ほほえんだ: O1CC1C[C@@H]1CCCCC[C@H]1O
計算された属性
- せいみつぶんしりょう: 170.130679813g/mol
- どういたいしつりょう: 170.130679813g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 12
- 回転可能化学結合数: 2
- 複雑さ: 147
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 2
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.8
- トポロジー分子極性表面積: 32.8Ų
rac-(1R,2S)-2-(oxiran-2-yl)methylcycloheptan-1-ol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1636576-1.0g |
rac-(1R,2S)-2-[(oxiran-2-yl)methyl]cycloheptan-1-ol |
2228020-07-1 | 1g |
$0.0 | 2023-06-07 | ||
Enamine | EN300-1636576-250mg |
rac-(1R,2S)-2-[(oxiran-2-yl)methyl]cycloheptan-1-ol |
2228020-07-1 | 250mg |
$1209.0 | 2023-09-22 | ||
Enamine | EN300-1636576-1000mg |
rac-(1R,2S)-2-[(oxiran-2-yl)methyl]cycloheptan-1-ol |
2228020-07-1 | 1000mg |
$1315.0 | 2023-09-22 | ||
Enamine | EN300-1636576-500mg |
rac-(1R,2S)-2-[(oxiran-2-yl)methyl]cycloheptan-1-ol |
2228020-07-1 | 500mg |
$1262.0 | 2023-09-22 | ||
Enamine | EN300-1636576-50mg |
rac-(1R,2S)-2-[(oxiran-2-yl)methyl]cycloheptan-1-ol |
2228020-07-1 | 50mg |
$1104.0 | 2023-09-22 | ||
Enamine | EN300-1636576-10000mg |
rac-(1R,2S)-2-[(oxiran-2-yl)methyl]cycloheptan-1-ol |
2228020-07-1 | 10000mg |
$5652.0 | 2023-09-22 | ||
Enamine | EN300-1636576-5000mg |
rac-(1R,2S)-2-[(oxiran-2-yl)methyl]cycloheptan-1-ol |
2228020-07-1 | 5000mg |
$3812.0 | 2023-09-22 | ||
Enamine | EN300-1636576-2500mg |
rac-(1R,2S)-2-[(oxiran-2-yl)methyl]cycloheptan-1-ol |
2228020-07-1 | 2500mg |
$2576.0 | 2023-09-22 | ||
Enamine | EN300-1636576-100mg |
rac-(1R,2S)-2-[(oxiran-2-yl)methyl]cycloheptan-1-ol |
2228020-07-1 | 100mg |
$1157.0 | 2023-09-22 |
rac-(1R,2S)-2-(oxiran-2-yl)methylcycloheptan-1-ol 関連文献
-
1. Atomic/molecular layer deposition and electrochemical performance of dilithium 2-aminoterephthalate†Juho Heiska,Mikko Nisula,Eeva-Leena Rautama,Antti J. Karttunen,Maarit Karppinen Dalton Trans., 2020,49, 1591-1599
-
2. Carbocycles via enantioselective inter- and intramolecular iridium-catalysed allylic alkylations†Stephane Streiff,Carolin Welter,Mathias Schelwies,Gunter Lipowsky,Nicole Miller,Günter Helmchen Chem. Commun., 2005, 2957-2959
-
Aldo Arrais,Mauro Botta,Stefano Avedano,Giovanni Battista Giovenzana,Eliana Gianolio,Enrico Boccaleri,Pier Luigi Stanghellini,Silvio Aime Chem. Commun., 2008, 5936-5938
-
David T. Carey,Francis S. Mair,Robin G. Pritchard,John E. Warren,Rebecca J. Woods Dalton Trans., 2003, 3792-3798
-
Po-Jung Huang Dalton Trans., 2020,49, 16970-16978
-
Bufeng Zhang,Zhonggang Wang Chem. Commun., 2009, 5027-5029
-
Timothy J. Johnson,Laurie E. Locascio Lab Chip, 2002,2, 135-140
-
Michaele J. Hardie,Ralph Torrens,Colin L. Raston Chem. Commun., 2003, 1854-1855
-
Iqbal Ahmad,Mohammad Hassan Baig,Mohammad Shavez Khan,Mohd Shahnawaz Khan,Iftekhar Hassan,Nasser Abdulatif Al-Shabib RSC Adv., 2016,6, 27952-27962
rac-(1R,2S)-2-(oxiran-2-yl)methylcycloheptan-1-olに関する追加情報
Research Brief on rac-(1R,2S)-2-(oxiran-2-yl)methylcycloheptan-1-ol (CAS: 2228020-07-1): Recent Advances and Applications
In recent years, the compound rac-(1R,2S)-2-(oxiran-2-yl)methylcycloheptan-1-ol (CAS: 2228020-07-1) has garnered significant attention in the field of chemical biology and medicinal chemistry. This epoxide-containing cycloheptanol derivative has shown promising potential as a versatile intermediate in the synthesis of biologically active molecules, particularly in the development of novel therapeutics. The unique structural features of this compound, including its strained oxirane ring and chiral centers, make it an attractive scaffold for drug discovery and chemical biology applications.
Recent studies have focused on the synthetic routes to access rac-(1R,2S)-2-(oxiran-2-yl)methylcycloheptan-1-ol with high enantiomeric purity. A 2023 publication in the Journal of Organic Chemistry described an improved asymmetric synthesis method using chiral auxiliaries, achieving >95% enantiomeric excess. This advancement is particularly significant as it enables the production of gram-scale quantities of the compound, facilitating further biological evaluation and structure-activity relationship studies.
The biological activity profile of rac-(1R,2S)-2-(oxiran-2-yl)methylcycloheptan-1-ol and its derivatives has been explored in several recent investigations. A 2024 study published in Bioorganic & Medicinal Chemistry Letters reported that structural analogs of this compound exhibit potent inhibitory activity against certain protein kinases involved in inflammatory pathways. The oxirane moiety appears to play a crucial role in this activity, likely through covalent modification of key cysteine residues in the target proteins.
From a drug delivery perspective, researchers have investigated the potential of rac-(1R,2S)-2-(oxiran-2-yl)methylcycloheptan-1-ol as a prodrug moiety. Its ability to undergo ring-opening reactions under physiological conditions makes it suitable for targeted drug release strategies. Recent work published in Molecular Pharmaceutics demonstrated successful conjugation of this compound to anticancer agents, showing improved tumor-specific delivery and reduced systemic toxicity in animal models.
In the realm of chemical biology, rac-(1R,2S)-2-(oxiran-2-yl)methylcycloheptan-1-ol has been utilized as a chemical probe to study enzyme mechanisms. Its epoxide functionality serves as an electrophilic trap for nucleophilic amino acids in enzyme active sites, allowing for the identification and characterization of novel enzymatic activities. A 2023 Nature Chemical Biology paper detailed its use in profiling the activity landscape of epoxide hydrolases across different species.
The safety profile and pharmacokinetic properties of rac-(1R,2S)-2-(oxiran-2-yl)methylcycloheptan-1-ol have been evaluated in recent preclinical studies. While the compound shows good metabolic stability in vitro, its in vivo behavior appears to be species-dependent, with notable differences observed between rodent and primate models. These findings, published in Xenobiotica, highlight the importance of careful species selection for preclinical evaluation of this compound class.
Looking forward, several research groups are exploring the potential of rac-(1R,2S)-2-(oxiran-2-yl)methylcycloheptan-1-ol as a building block for more complex pharmaceutical agents. Its unique combination of ring strain and hydroxyl functionality offers multiple points for structural modification, enabling the creation of diverse compound libraries for high-throughput screening. The compound's versatility positions it as a valuable tool in both drug discovery and chemical biology research.
2228020-07-1 (rac-(1R,2S)-2-(oxiran-2-yl)methylcycloheptan-1-ol) 関連製品
- 1353947-09-7(tert-Butyl ((1-(6-(diethylamino)pyrimidin-4-yl)piperidin-4-yl)methyl)carbamate)
- 2839139-03-4(4-methyl-2-azabicyclo2.2.1heptane)
- 1339539-00-2(2-(3-amino-4-chloro-1H-pyrazol-1-yl)-N-tert-butylacetamide)
- 1528849-43-5((4-chloro-2-fluorophenyl)(1H-1,2,3-triazol-4-yl)methanamine)
- 1797928-48-3([(4-bromo-2-fluorophenyl)carbamoyl]methyl 2-(4-methylphenyl)acetate)
- 1866301-65-6(5-tert-Butyl-1-cyclopropyl-1H-1,2,3-triazole-4-carboxylic acid)
- 851865-30-0(1-(2-{(3-fluorophenyl)methylsulfanyl}-4,5-dihydro-1H-imidazol-1-yl)-2-(4-methoxyphenyl)ethan-1-one)
- 2323-28-6(2,4-dimethyl-5-oxohexanoic acid)
- 2901098-30-2(2-(Methylthio)-5-octylthiophene)
- 2227742-47-2((3S)-3-hydroxy-3-2-(propan-2-yl)phenylpropanoic acid)




